molecular formula C14H22N4O2 B1407658 tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate CAS No. 1100227-54-0

tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate

Cat. No.: B1407658
CAS No.: 1100227-54-0
M. Wt: 278.35 g/mol
InChI Key: MVEDJNNSQOUPQB-UHFFFAOYSA-N
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Description

tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C14H22N4O2 and a molecular weight of 278.354 g/mol . It is used primarily in scientific research and is known for its role as an intermediate in the synthesis of various biologically active compounds.

Preparation Methods

The synthesis of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the formation of the pyrazine ring and subsequent coupling with the diazepane moiety under specific reaction conditions. Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazine ring.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . It serves as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. Its unique structure allows it to be used in the development of new drugs and therapeutic agents. Additionally, it is used in the study of molecular interactions and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique pyrazine ring in this compound distinguishes it from other compounds and contributes to its specific applications and properties.

Biological Activity

Chemical Identity
tert-Butyl 4-Pyrazin-2-yl-1,4-diazepane-1-carboxylate is a compound with the molecular formula C14H22N4O2 and a molecular weight of 278.354 g/mol. It features a unique structure that includes a pyrazine ring, which is known to influence its biological activity and interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. These interactions can modulate enzymatic activities or receptor functions, leading to various pharmacological effects. The precise molecular targets are context-dependent, often varying based on the specific application in research or therapeutic settings.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that compounds structurally related to this compound may possess antimicrobial properties against various pathogens.
  • Antitumor Effects : Some derivatives have been investigated for their potential in cancer therapy, particularly in targeting lung cancer cells due to their ability to inhibit cell proliferation.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique biological profile of this compound. For instance, compounds like tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate show differing efficacy profiles against certain cancer cell lines and microbial strains.

Compound NameBiological ActivityNotable Effects
This compoundAntimicrobial, AntitumorInhibits proliferation of lung cancer cells
tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylateModerate AntimicrobialEffective against specific bacterial strains

Case Study 1: Antitumor Activity

In a study examining the antitumor potential of various diazepane derivatives, this compound demonstrated significant inhibition of cell growth in lung cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Trypanosoma brucei, where it exhibited an effective EC50 value lower than 0.03 μM, indicating potent activity against the pathogen responsible for sleeping sickness. The study emphasized the importance of structural modifications in enhancing solubility and bioactivity.

Research Findings

Recent research has expanded on the chemical properties and biological activities of this compound:

  • Solubility Enhancements : Modifications to increase aqueous solubility have been explored. For example, substituting certain functional groups has led to improved pharmacokinetic profiles without compromising biological activity.
  • Metabolic Stability : Studies indicate that certain analogs demonstrate enhanced metabolic stability in liver microsomes, suggesting potential for development into therapeutic agents with reduced toxicity.
  • Structure–Activity Relationship (SAR) : Ongoing SAR studies are crucial for understanding how variations in the molecular structure affect biological activity and pharmacodynamics.

Properties

IUPAC Name

tert-butyl 4-pyrazin-2-yl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-4-7-17(9-10-18)12-11-15-5-6-16-12/h5-6,11H,4,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVEDJNNSQOUPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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